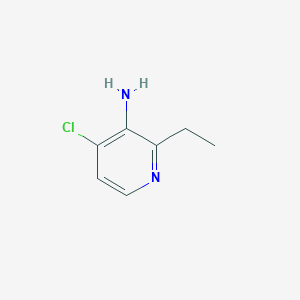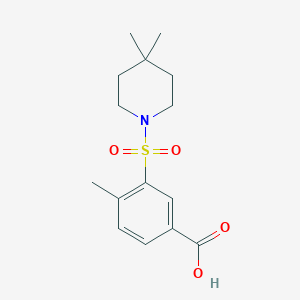
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide
Overview
Description
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is a heterocyclic compound that features a pyridine ring and a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method includes the alkylation of 2-pyridylthiol with methyl iodide, followed by cyclization with a suitable thiopyran precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine or thiopyran derivatives.
Scientific Research Applications
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: This compound shares a similar pyridine structure but differs in its overall molecular framework and properties.
Pyridin-2-yl derivatives: These compounds have similar pyridine rings but vary in their substituents and functional groups.
Uniqueness
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is unique due to its combination of a pyridine ring with a tetrahydrothiopyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2S2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2S2/c1-13-11(15)12(7-3-5-9-16-12)10-6-2-4-8-14-10/h2,4,6,8H,3,5,7,9H2,1H3,(H,13,15) |
InChI Key |
QGVLLXVIHPJVGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1(CCCCS1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoate](/img/structure/B8334453.png)
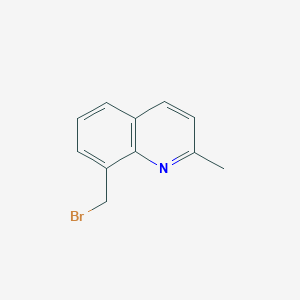
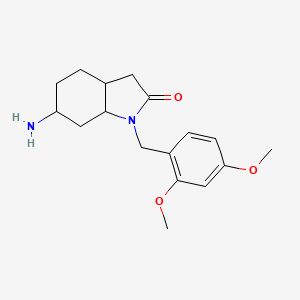
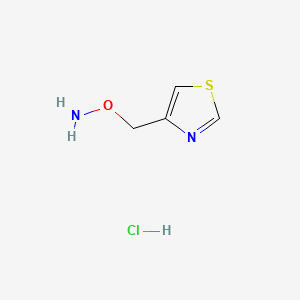
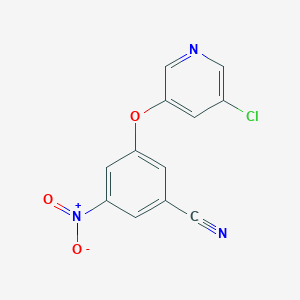
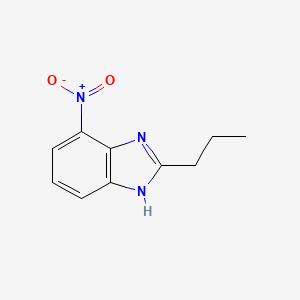
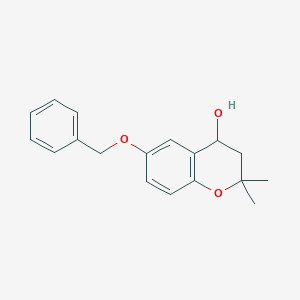

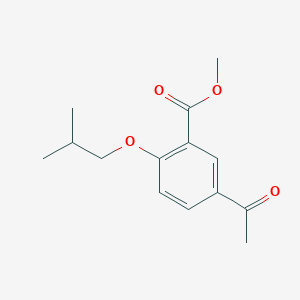
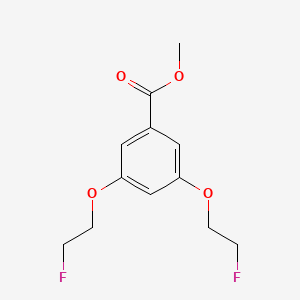
![[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate](/img/structure/B8334534.png)
